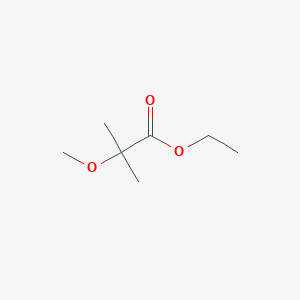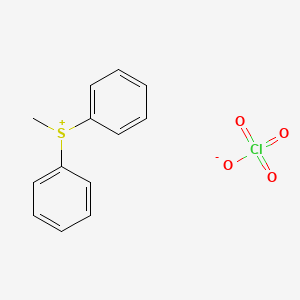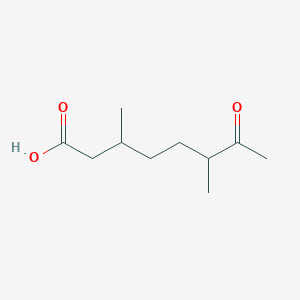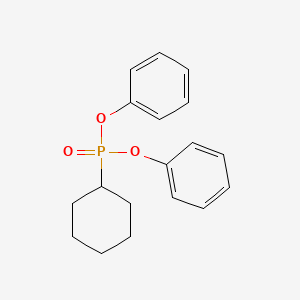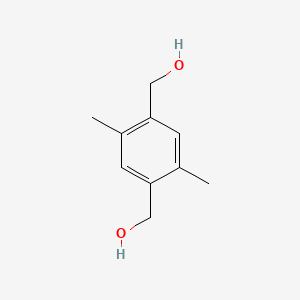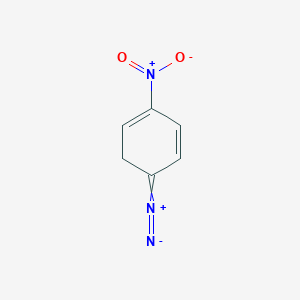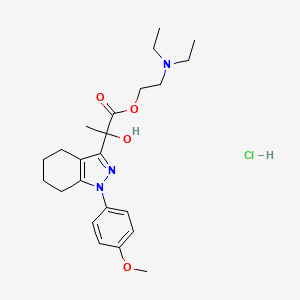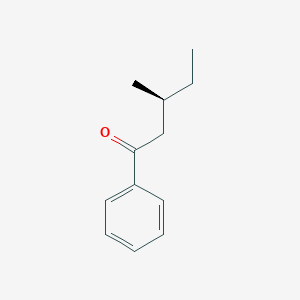![molecular formula C9H17N B14717742 4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane CAS No. 18715-80-5](/img/structure/B14717742.png)
4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane is a bicyclic amine with a unique structure that includes a nitrogen atom within a seven-membered ring. This compound is known for its stability and reactivity, making it a valuable building block in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with cyclohex-3-enecarboxylic acid, which undergoes a Curtius reaction followed by stereoselective bromination. The resulting intermediate is then subjected to NaH-mediated intramolecular cyclization to form the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield amines.
Substitution: Electrophilic substitution reactions, such as sulfenylation and selenenylation, are common.
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sulfur or selenium reagents in the presence of a base.
Major Products:
Oxidation: Epoxides.
Reduction: Amines.
Substitution: Sulfenylated or selenenylated derivatives.
Aplicaciones Científicas De Investigación
4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom within the ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial for its role in catalysis and as a precursor in drug synthesis .
Comparación Con Compuestos Similares
2,7-Diazabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but with two nitrogen atoms.
4,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: A related compound with a ketone functional group.
Uniqueness: 4,7,7-Trimethyl-2-azabicyclo[2.2.1]heptane is unique due to its specific substitution pattern and the presence of a single nitrogen atom within the bicyclic framework. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various chemical and pharmaceutical applications.
Propiedades
Número CAS |
18715-80-5 |
|---|---|
Fórmula molecular |
C9H17N |
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H17N/c1-8(2)7-4-5-9(8,3)6-10-7/h7,10H,4-6H2,1-3H3 |
Clave InChI |
DPITYCUYZXCJDL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(CN2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14717663.png)
![1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14717670.png)

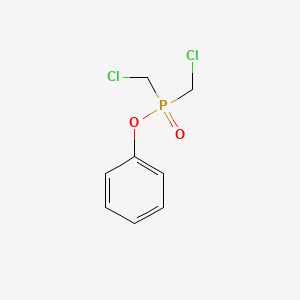
![1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene]](/img/structure/B14717700.png)
